4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Overview
Description
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic organic compound . It has the molecular formula C8H11N3O and a molecular weight of 165.19 .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine .Molecular Structure Analysis
The molecular structure of 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine consists of a pyrido[4,3-d]pyrimidine core with a methoxy group attached at the 4-position .Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field: Cancer Research, specifically Breast Cancer .
- Summary of the Application: 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been used in the design and synthesis of novel compounds for the treatment of breast cancer . These compounds have shown significant antiproliferative effects on both estrogen receptor positive (ER+) and triple-negative breast cancer cell lines .
- Methods of Application or Experimental Procedures: The compounds were designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . The compounds are characterized by significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
- Results or Outcomes: The results demonstrated that dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have significant antiproliferative effects on both cell lines and have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have shown a broad spectrum of biological activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these compounds with MeONa at reflux in BuOH led to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Results or Outcomes: The synthesized compounds have shown potential in the search for new biologically active compounds . Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been used in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . These compounds have shown a broad spectrum of biological activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .
- Results or Outcomes: The synthesized compounds have shown potential in the search for new biologically active compounds . Certain compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-8-6-4-9-3-2-7(6)10-5-11-8/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQYDZRQALQEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
CAS RN |
944902-70-9 | |
Record name | 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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